Bis-trifluoromethyl Ethylphosphonate

Übersicht

Beschreibung

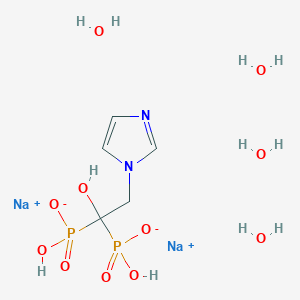

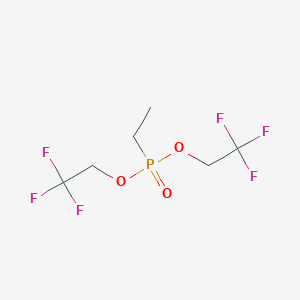

Bis-trifluoromethyl Ethylphosphonate, also known as Ethyl-phosphonic Acid Bis (2,2,2-trifluoroethyl) Ester, is a chemical compound with the molecular formula C6H9F6O3P . It has an average mass of 274.098 Da and a monoisotopic mass of 274.019348 Da .

Molecular Structure Analysis

The molecular structure of Bis-trifluoromethyl Ethylphosphonate consists of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and phosphorus (P) atoms . The exact structure can be determined using advanced techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving Bis-trifluoromethyl Ethylphosphonate are not available, it’s important to note that similar compounds are used in various chemical reactions. For instance, bisphosphonates, which share a similar P-C-P structure, are used in a wide range of applications, including the treatment of osteoporosis and bone metastases .Physical And Chemical Properties Analysis

Bis-trifluoromethyl Ethylphosphonate is soluble in Chloroform and Dichloromethane . It has a refractive index of 1.339 (lit.) . More detailed physical and chemical properties would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen

Bone Disease Treatment : Bisphosphonates, a class of drugs which includes Bis-trifluoromethyl Ethylphosphonate, have revolutionized the treatment of bone diseases. They combine basic science observations with clinical research to improve diagnostic and therapeutic tools for healthcare professionals, especially in managing skeletal disorders like osteoporosis, Paget's disease, bone metastases, osteogenesis imperfecta, and heterotopic ossification. These compounds work by reducing bone turnover, increasing bone mass, and decreasing the risk of fractures (Francis & Valent, 2007); (Licata, 2005).

Cancer Therapy : In cancer patients, bisphosphonates not only improve bone health but also exhibit potential antitumor activity. This is achieved through their interaction with macrophages, endothelial cells, and tumor cells, and by stimulating T cell cytotoxicity. These compounds effectively treat skeletal complications of malignancy by inhibiting bone resorption and reducing tumor growth factors, potentially affecting tumor cell viability (Clézardin, 2011); (Green, 2003).

Materials Science : In the domain of materials science, Bis-trifluoromethyl Ethylphosphonate is used in various synthesis and production processes. For instance, it's involved in the production of diastereoselective tri-, tetra-, and pentacyclic -(trifluoromethyl)phosphoranes and serves as a valuable starting material for flame-retardant additives. Its derivatives have been synthesized for potential antioxidant applications, offering possibilities for targeted delivery and improved binding capability in various biological compartments (Sevenard et al., 2008); (Molnár et al., 2017); (Bekker et al., 2013).

Flame Retardant Additives : Specifically, Bis(2,2,2-Trifluoroethyl) Ethylphosphonate has been identified as a highly effective flame retardant additive for lithium-ion batteries, enhancing battery safety without significantly impacting electrochemical performance (Zhu et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[ethyl(2,2,2-trifluoroethoxy)phosphoryl]oxy-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKKZVFVRKNSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F6O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404413 | |

| Record name | Bis-trifluoromethyl Ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-trifluoromethyl Ethylphosphonate | |

CAS RN |

650-16-8 | |

| Record name | Bis-trifluoromethyl Ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)